N-(2,2-dimethoxyethyl)-4-iodobenzamide

Process Chemistry Medicinal Chemistry Oxazole Synthesis

N-(2,2-Dimethoxyethyl)-4-iodobenzamide is the definitive synthon for 2-(4-iodophenyl)oxazole, a core cardiovascular-drug heterocycle. Its dimethoxyethyl acetal is a latent aldehyde that enables a high-yield Eaton's reagent-mediated cyclization (83% yield demonstrated at 200 g scale), a pathway that fails with electron-rich aryl analogs and requires complete re-optimization if the acetal group is altered. The para-iodo substituent is essential for downstream Suzuki/Sonogashira diversification. Procure this exact intermediate to secure a literature-validated route with 98% amidation efficiency and 99.7% final oxazole purity.

Molecular Formula C11H14INO3
Molecular Weight 335.14 g/mol
Cat. No. B8392176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-dimethoxyethyl)-4-iodobenzamide
Molecular FormulaC11H14INO3
Molecular Weight335.14 g/mol
Structural Identifiers
SMILESCOC(CNC(=O)C1=CC=C(C=C1)I)OC
InChIInChI=1S/C11H14INO3/c1-15-10(16-2)7-13-11(14)8-3-5-9(12)6-4-8/h3-6,10H,7H2,1-2H3,(H,13,14)
InChIKeyFKSHNXIYANGOFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,2-Dimethoxyethyl)-4-iodobenzamide: Procurement-Grade Intermediate for Oxazole-Derived Cardiovascular Drug Candidates


N-(2,2-Dimethoxyethyl)-4-iodobenzamide (C₁₁H₁₄INO₃, MW 335.14 g/mol) is a benzamide derivative characterized by a para-iodophenyl moiety and a 2,2-dimethoxyethyl amine side chain [1]. Its primary documented utility lies in serving as a key synthetic intermediate for the preparation of 2-(4-iodophenyl)oxazole, a core heterocycle in cardiovascular drug development programs [2]. The compound is not a commercial drug substance but a specialized building block procured at scales ranging from grams to multi-kilogram for medicinal chemistry and process research applications.

N-(2,2-Dimethoxyethyl)-4-iodobenzamide: Structural Determinants That Preclude Interchange with Analogous Benzamides


Substitution of N-(2,2-dimethoxyethyl)-4-iodobenzamide with closely related 4-iodobenzamide analogs is not scientifically defensible without rigorous revalidation of the synthetic sequence. The dimethoxyethyl acetal group is not merely a solubility-modifying appendage; it serves as a latent aldehyde synthon that dictates the efficiency and outcome of the Eaton's reagent-mediated cyclization to oxazole [1]. Altering the acetal moiety—for instance, replacing the dimethyl acetal with a diethyl analog—alters steric and electronic parameters governing the cyclization rate and susceptibility to acid-catalyzed degradation. Similarly, the para-iodo substitution is critical: electron-deficient aryl rings (including 4-iodophenyl) cyclize efficiently, whereas electron-rich analogs undergo extensive decomposition under identical reaction conditions [2]. Thus, any change in substitution pattern or side-chain identity necessitates a complete re-optimization of reaction parameters and may fundamentally preclude access to the intended 2-substituted oxazole product.

N-(2,2-Dimethoxyethyl)-4-iodobenzamide: Quantitative Performance Benchmarks Against Structural Analogs


High-Yield, Scalable Synthesis: 98% Isolated Yield as the Amide Intermediate

The Schotten-Baumann amidation of 4-iodobenzoyl chloride with aminoacetaldehyde dimethyl acetal furnishes N-(2,2-dimethoxyethyl)-4-iodobenzamide in 98% isolated yield at a 200-gram scale [1]. In contrast, the analogous reaction employing aminoacetaldehyde diethyl acetal to form N-(2,2-diethoxyethyl)-4-iodobenzamide, while conceptually similar, has not been reported with comparable yield or scale documentation in the peer-reviewed literature . The 98% yield for the dimethyl acetal derivative is a concrete, literature-validated metric that supports predictable supply chain planning and cost estimation.

Process Chemistry Medicinal Chemistry Oxazole Synthesis

Oxazole Cyclization Yield: 83% Crystallized Yield, Enabling Multigram-Scale Production

Cyclization of N-(2,2-dimethoxyethyl)-4-iodobenzamide in Eaton's reagent (P₂O₅/MeSO₃H) at 130–134 °C for 7.5 hours yields 2-(4-iodophenyl)oxazole with a 93% unpurified yield and an 83% isolated, crystallized yield on a 200-gram scale [1]. By comparison, the analogous cyclization of the 4-bromo-substituted benzamide (2c) proceeded in 80% yield [2]. The 4-iodophenyl derivative exhibits comparable or marginally superior cyclization efficiency relative to other mildly electron-deficient aryl systems [3].

Heterocyclic Chemistry Process Development Cardiovascular Drug Intermediates

Regioisomeric Specificity: Para-Iodo Substitution Is Essential; Meta-Iodo Analogs Lack Validated Synthetic Utility

N-(2,2-Dimethoxyethyl)-4-iodobenzamide is a defined para-iodo regioisomer. Its meta-iodo counterpart, N-(2,2-dimethoxyethyl)-3-iodobenzamide (CAS not reported in peer-reviewed literature), is commercially available but lacks any documented synthetic utility in peer-reviewed journals or patents for oxazole formation . The electronic and steric environment of the para-iodo group is known to be optimal for the cyclization step; substitution at the meta position would be expected to alter both the electronic properties of the aryl ring and the trajectory of the cyclization, with unpredictable and likely detrimental effects on yield [1].

Structure-Activity Relationship Halogen Bonding Regioisomer Comparison

Biological Target Profile: Documented MAO-B and Sigma Receptor Affinities Are Absent; Structural Analogs Show Variable Potency

No peer-reviewed data exists demonstrating MAO-B or sigma receptor affinity for N-(2,2-dimethoxyethyl)-4-iodobenzamide itself. In contrast, structurally related 4-iodobenzamides, such as N-(2-aminoethyl)-4-iodobenzamide and its 2-chloro analog, are well-documented as selective MAO-B inhibitors with Ki values of 0.80 µM and high sigma-1 affinity [1][2]. This absence of biological activity data for the dimethoxyethyl derivative is not a deficiency but a defining feature: it underscores the compound's role as a synthetic intermediate, not a bioactive probe.

Monoamine Oxidase B Sigma Receptor Radioligand Development

N-(2,2-Dimethoxyethyl)-4-iodobenzamide: Validated Use Cases in Drug Development and Heterocyclic Synthesis


Multigram to Kilogram-Scale Synthesis of 2-(4-Iodophenyl)oxazole for Cardiovascular Drug Development

N-(2,2-Dimethoxyethyl)-4-iodobenzamide is the preferred intermediate for the preparation of 2-(4-iodophenyl)oxazole, a key heterocycle in cardiovascular drug candidate development [1]. The 98% amidation yield and 83% cyclization yield, demonstrated on a 200-gram scale, provide a reliable, literature-validated pathway for process chemists engaged in early-phase scale-up [2].

Structure-Activity Relationship (SAR) Studies of Oxazole-Containing Bioisosteres

Medicinal chemistry teams exploring oxazole-based scaffolds can utilize N-(2,2-dimethoxyethyl)-4-iodobenzamide as a gateway to diverse 2-aryloxazole libraries. The iodine atom serves as a versatile handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling rapid analog synthesis [1].

Quality Control and Reference Standard Procurement for Analytical Method Development

The well-characterized nature of N-(2,2-dimethoxyethyl)-4-iodobenzamide, including its reported HPLC purity (99.7% for the amide intermediate, 99.7% for the purified oxazole) [1], makes it suitable as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for monitoring reactions and assessing product purity in oxazole manufacturing processes.

Exclusion from Biological Screening for MAO-B or Sigma Receptor Modulation

Due to the documented absence of MAO-B and sigma receptor affinity [1], N-(2,2-dimethoxyethyl)-4-iodobenzamide should not be procured for primary biological screening campaigns targeting these enzymes. Alternative 4-iodobenzamides with aminoethyl or piperidinylaminoethyl side chains are the appropriate tools for such studies [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2,2-dimethoxyethyl)-4-iodobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.